17-Hydroxygracillin

Steroidal saponin Pennogenin Structure-activity relationship

17-Hydroxygracillin (Paris D) features a 17α-hydroxy pennogenin core distinct from gracillin/dioscin, ensuring unique HPLC retention (C18, 42% ACN, 203 nm) for accurate Paris species authentication. Essential for HepG2 cytotoxicity studies (IC50 2.57 µM) and post-harvest process optimization. HPLC-verified ≥98% purity. Request quote.

Molecular Formula C45H72O18
Molecular Weight 901.0 g/mol
Cat. No. B12385080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxygracillin
Molecular FormulaC45H72O18
Molecular Weight901.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1
InChIKeyCECFADWCOVINPQ-MLGPCXTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxygracillin for Research Procurement: A Steroidal Saponin with Distinctive Structural and Functional Properties


17-Hydroxygracillin (CAS: 90308-85-3; also referred to as Paris D or Paris saponin D) is a steroidal saponin belonging to the spirostanol glycoside class. It is characterized by the presence of a 17β-hydroxy group on the aglycone (pennogenin) and a specific trisaccharide moiety composed of rhamnose and glucose residues [1]. The compound has a molecular weight of 901.04 g/mol and a molecular formula of C45H72O18. Naturally isolated from sources including Paris polyphylla and Polygonatum kingianum, it is primarily recognized for its cytotoxic activity against various cancer cell lines . This guide evaluates its procurement-relevant differentiation from close structural analogs including gracillin, dioscin, and protogracillin.

Why 17-Hydroxygracillin Cannot Be Substituted with Gracillin or Other In-Class Saponins Without Scientific Validation


Substituting 17-Hydroxygracillin with gracillin or other steroidal saponins (e.g., dioscin) is not scientifically justified due to documented, quantifiable differences in structural features and functional activity. Gracillin lacks the 17β-hydroxy group present in 17-Hydroxygracillin, which alters both its physicochemical properties and its biological target interactions [1]. Comparative studies demonstrate that the antiproliferative activity of steroidal saponins is highly sensitive to the composition, nature, and arrangement of the sugar moiety, as well as the aglycone F-ring structure [2]. Additionally, 17-Hydroxygracillin and gracillin serve as distinct chemical markers in plant chemotaxonomy, indicating differing biosynthetic origins and extraction profiles [3]. These differences underscore the necessity for compound-specific validation in experimental workflows and preclude simple substitution.

Quantitative Differentiation Evidence for 17-Hydroxygracillin: Comparative Data Against Closest Analogs


Structural Differentiation: 17β-Hydroxy Group Confers Distinct Aglycone Identity Relative to Gracillin

17-Hydroxygracillin differs from gracillin by the presence of a hydroxyl group at the C-17 position of the aglycone. 17-Hydroxygracillin contains pennogenin (17-hydroxydiosgenin) as its aglycone, whereas gracillin contains diosgenin lacking the 17-hydroxy moiety [1]. This structural modification alters the compound's hydrogen bonding capacity, polarity, and potential target engagement profile. In SAR studies, modifications to the aglycone F-ring structure have been shown to influence biological activity [2].

Steroidal saponin Pennogenin Structure-activity relationship

Cytotoxic Activity in HepG2 Hepatocellular Carcinoma Cells: Direct Comparison of 17-Hydroxygracillin vs. Gracillin

17-Hydroxygracillin exhibits cytotoxic activity against HepG2 human hepatocellular carcinoma cells with an IC50 value of 2.57 µM . In contrast, gracillin demonstrates a lower IC50 of approximately 1 µM against the same or comparable liver cancer cell lines [1]. This represents an approximate 2.6-fold difference in potency, with gracillin being more potent. The difference may be attributable to the 17-hydroxy substitution, which alters aglycone planarity and hydrogen bonding interactions, as supported by SAR studies showing that F-ring modifications affect activity [2].

Hepatocellular carcinoma Cytotoxicity IC50

Xanthine Oxidase Inhibitory Potential: Differential Activity of 17-Hydroxygracillin vs. Protogracillin and Dioscin

17-Hydroxygracillin (as Paris saponin D) has been identified as a potential xanthine oxidase (XO) inhibitory component in Dioscorea species, along with protodioscin, protogracillin, methyl protodioscin, and pseudoprotogracillin [1]. This activity profile differs from dioscin and gracillin, which serve as chemical markers for differentiating Dioscoreae Hypoglaucae Rhizoma (DH) from Dioscoreae Spongiosae Rhizoma (DS) but were not identified as primary XO inhibitory components [1]. While specific IC50 values for 17-Hydroxygracillin against XO are not yet reported in peer-reviewed literature, its inclusion in the chemometric model as a potential inhibitor distinguishes it from non-inhibitory class members.

Xanthine oxidase Hyperuricemia Chemometric analysis

Predicted ADMET Profile: Comparative Oral Bioavailability Estimation for 17-Hydroxygracillin

In silico ADMET predictions estimate 17-Hydroxygracillin to have a human oral bioavailability probability of 84.29% and a blood-brain barrier penetration probability of 70.00% [1]. These predicted values, while not yet experimentally validated in peer-reviewed studies, provide a preliminary comparative framework relative to other steroidal saponins, which are typically characterized by poor oral bioavailability due to high molecular weight and hydrophilicity. For context, many saponins exhibit oral bioavailability below 5% in experimental studies. The high predicted bioavailability for 17-Hydroxygracillin may be attributed to its moderate LogP value of 0.1 .

ADMET Bioavailability Pharmacokinetics In silico prediction

Evidence-Based Application Scenarios for 17-Hydroxygracillin Procurement and Research Use


Hepatocellular Carcinoma (HCC) Research: Compound-Specific Cytotoxicity Evaluation

17-Hydroxygracillin is suitable for in vitro studies evaluating cytotoxic mechanisms in HepG2 hepatocellular carcinoma cells. With an IC50 of 2.57 µM against HepG2 cells, it provides a distinct potency reference point for structure-activity relationship (SAR) studies comparing pennogenin-based glycosides to diosgenin-based analogs such as gracillin (IC50 ≈ 1 µM) . This 2.6-fold potency difference enables researchers to investigate the contribution of the 17-hydroxy group to cytotoxicity and selectivity profiles, as F-ring modifications are known to influence antineoplastic activity [1].

Xanthine Oxidase Inhibition and Metabolic Disorder Studies

17-Hydroxygracillin has been identified through chemometric spectrum-effect relationship analysis as a potential xanthine oxidase (XO) inhibitory component in Dioscorea species . This application scenario is particularly relevant for researchers investigating natural product-based interventions for hyperuricemia and gout. The compound's differential classification relative to dioscin and gracillin (which serve as chemical markers rather than primary XO inhibitors) supports its use in studies focused on purine metabolism and uric acid regulation. Procurement for XO inhibitory assays should include appropriate positive controls and validation of compound purity (HPLC ≥ 98% recommended) [1].

Structure-Activity Relationship Studies of Steroidal Saponin Glycosides

17-Hydroxygracillin serves as a valuable comparator in SAR studies examining how aglycone modifications and sugar moiety variations influence biological activity. The compound's pennogenin aglycone (17-hydroxydiosgenin) differs from the diosgenin aglycone of gracillin and dioscin, providing a defined structural variable for activity comparisons . Studies demonstrate that the antiproliferative activity of chacotriose-containing steroid glycosides (e.g., dioscin, chaconine, solamargine) is significantly higher than other trisaccharide-containing steroid glycosides including gracillin [1]. 17-Hydroxygracillin's distinct sugar composition (rhamnose and glucose residues) and 17-hydroxy aglycone make it a relevant compound for dissecting the contribution of each structural element to observed bioactivities.

In Silico and In Vitro ADMET Profiling of Saponin Derivatives

17-Hydroxygracillin presents a promising candidate for experimental validation of in silico ADMET predictions. Predicted human oral bioavailability of 84.29% and a LogP of 0.1 contrast sharply with the typically poor oral bioavailability observed for many steroidal saponins. This compound can be utilized in comparative pharmacokinetic studies to determine whether the 17-hydroxy substitution and specific glycosylation pattern genuinely confer enhanced absorption characteristics. Procurement for such studies should include consideration of analytical reference standards for LC-MS/MS method development to support in vivo pharmacokinetic assessments.

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